N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
CAS No.: 905775-33-9
Cat. No.: VC21405595
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905775-33-9 |
|---|---|
| Molecular Formula | C22H21ClN4O4S |
| Molecular Weight | 472.9g/mol |
| IUPAC Name | N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H21ClN4O4S/c1-4-31-19-8-6-5-7-15(19)12-26-18-10-9-16(23)11-17(18)22(20(26)30)27(14(3)29)25-21(32-22)24-13(2)28/h5-11H,4,12H2,1-3H3,(H,24,25,28) |
| Standard InChI Key | BTGGAGKFPQSGDX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
| Canonical SMILES | CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Introduction
Potential Applications
Based on similar compounds:
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Thiadiazoles: Known for antimicrobial, anti-inflammatory, anticancer, and antiviral activities.
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Indoles: Widely studied for their roles in anticancer, antioxidant, and enzyme inhibition properties.
This specific compound could potentially exhibit these bioactivities but would require experimental validation.
Synthesis
The synthesis of such spiroheterocyclic compounds typically involves:
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Cyclization reactions: Formation of the thiadiazole ring.
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Spiro linkage formation: Connecting the indole and thiadiazole moieties.
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Functionalization steps to introduce acetyl and ethoxyphenyl groups.
Analytical Characterization
To confirm the structure and properties of the compound:
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Spectroscopic techniques:
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NMR (¹H and ¹³C) for structural elucidation.
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IR spectroscopy to identify functional groups.
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Mass spectrometry (MS) for molecular weight confirmation.
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X-ray crystallography: To determine the precise 3D structure.
Biological Evaluation
Studies would involve:
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In vitro assays to test antimicrobial or anticancer activity.
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Molecular docking studies to predict interactions with biological targets.
Hypothetical Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃S |
| Molecular Weight | ~389 g/mol |
| Melting Point | To be determined experimentally |
| Solubility | Likely soluble in DMSO or ethanol |
| Biological Activity | Potential anticancer or antimicrobial |
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